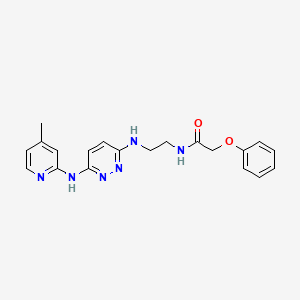
Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride, also known as L-ornithine hydrochloride, is an amino acid derivative that has been widely used in scientific research. It is a stable, water-soluble, and non-toxic compound that has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride acts by increasing the activity of the urea cycle, which is responsible for the removal of ammonia from the body. It does this by increasing the production of urea in the liver, which is then excreted in the urine. Additionally, Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride has been shown to increase the production of nitric oxide, which has anti-inflammatory and immune-modulating effects.
Biochemical and Physiological Effects
Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride has a variety of biochemical and physiological effects. It has been shown to increase the production of urea in the liver, which is important for the removal of ammonia from the body. Additionally, Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride has been shown to have anti-inflammatory, antioxidant, and immune-modulating effects. It has also been shown to increase the production of nitric oxide, which has vasodilatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride in lab experiments is its stability and non-toxicity. It is also water-soluble, which makes it easy to work with. However, one limitation is that it is relatively expensive compared to other amino acid derivatives. Additionally, its effects can be complex and difficult to interpret, which may make it challenging to use in certain experimental designs.
Orientations Futures
There are several future directions for research on Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride. One area of interest is its potential therapeutic applications, particularly in the treatment of liver disease and inflammation. Additionally, further research is needed to fully understand its effects on the immune system and to explore its potential as an immunomodulatory agent. Finally, there is a need for more research on the complex interactions between Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride and other compounds in the body, particularly in the context of the urea cycle.
Méthodes De Synthèse
The synthesis of Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride is a multi-step process that involves the reaction of L-arginine with arginase enzyme to produce Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride. The Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride is then reacted with ethyl chloroformate to yield ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate. Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Applications De Recherche Scientifique
Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride has been widely used in scientific research due to its ability to modulate the activity of the urea cycle. It has been shown to increase the production of urea in the liver, which is important for the removal of ammonia from the body. Additionally, Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride has been shown to have anti-inflammatory, antioxidant, and immune-modulating effects.
Propriétés
IUPAC Name |
ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-4-13-9(12)8-5-7(11)6-10(2,3)14-8;/h7-8H,4-6,11H2,1-3H3;1H/t7-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRDGSJXFVEOBA-WLYNEOFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CC(O1)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CC(O1)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.3]hexane-5,5-diyldimethanol](/img/structure/B2808887.png)




![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2808893.png)
![5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2808895.png)

![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2808898.png)
![N-(3-chlorophenyl)-4-{[3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2808899.png)



